molecular formula C19H24F3NO4 B2576848 1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci CAS No. 1185076-12-3

1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci

Cat. No. B2576848
CAS RN: 1185076-12-3
M. Wt: 387.399
InChI Key: CUUTZQLOIISSMJ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid, also known as Boc-4-(CF3)Bn-Pip-OH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Transformations

Asymmetric Synthesis :Asymmetric syntheses of piperidine derivatives, including those with tert-butoxycarbonyl (Boc) protections, are crucial for creating optically active compounds. For example, enantiomerically pure derivatives of piperidinedicarboxylic acid have been synthesized starting from amino acids such as L-aspartic acid, highlighting the utility of Boc-protected intermediates in stereocontrolled synthesis processes (Xue et al., 2002).

Ligand Development for Radiolabeling :The Boc-protected amino acid derivatives have found applications in developing ligands for radiolabeling, particularly with technetium-99m. These derivatives serve as precursors for creating mixed ligand tricarbonyl complexes, which can be used in radiopharmaceutical applications, showcasing their potential in medical diagnostics and therapy (Mundwiler et al., 2004).

Peptide Chemistry :In peptide synthesis, the tert-butoxycarbonyl group is a common protective group used for amino acids. Its removal, which can be selectively achieved in the presence of other sensitive functional groups, exemplifies the compound's utility in complex organic synthesis. This process allows for the sequential construction of peptides with high precision, demonstrating the importance of Boc-protected intermediates in synthesizing biologically active peptides and proteins (Bodanszky & Bodanszky, 2009).

Applications in Material Science

Polyamide Synthesis :The compound also contributes to the synthesis of polyamides, where derivatives serve as precursors for creating new materials with high thermal stability and solubility. This application is vital in developing advanced polymers for various industrial applications, including coatings, films, and engineering plastics (Hsiao et al., 2000).

Photocatalytic Properties

Photocatalysis :Recent studies have investigated the photocatalytic properties of metal-organic frameworks (MOFs) constructed using tricarboxylate spacers derived from similar Boc-protected compounds. These MOFs have shown promise in environmental applications, such as the degradation of organic pollutants under light irradiation, highlighting the compound's role in developing sustainable technologies (Gu et al., 2018).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-10-8-18(9-11-23,15(24)25)12-13-6-4-5-7-14(13)19(20,21)22/h4-7H,8-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUTZQLOIISSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci

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